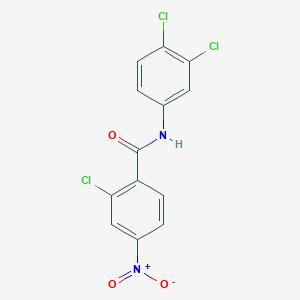

![molecular formula C17H20N2O3S2 B5517786 N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)

N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves complex chemical reactions aimed at achieving high-affinity inhibitors for specific enzymes or biological targets. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase showcases a detailed synthesis route, highlighting the structure-activity relationship and biochemical characterization of these compounds (S. Röver et al., 1997).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular arrangement and interactions within the crystal lattice. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for instance, reveals π–π interactions and N—H⋯N hydrogen-bonding interactions, forming a three-dimensional network (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide derivatives can lead to the formation of compounds with significant biological activity. For example, the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reaction with thiourea highlights the potential of these compounds in generating biologically active molecules (G. N. Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Studies on these compounds often include detailed physical property analysis to understand their behavior under different conditions.

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including reactivity, stability, and interactions with biological targets, are essential for their potential applications in medicinal chemistry and other areas. For example, the exploration of carbonic anhydrase inhibitors bearing benzenesulfonamide moieties provides insights into their inhibitory mechanisms and potential therapeutic uses (A. Nocentini et al., 2016).

Scientific Research Applications

Synthesis and Biochemical Evaluation of Sulfonamides

Researchers have synthesized and evaluated a range of sulfonamide derivatives for various biological activities, including their potential as inhibitors for specific enzymes and receptors, their DNA-binding affinity, and their anticancer activity.

Enzyme Inhibition : A study on the synthesis of sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed strong affinities towards carbonic anhydrase isozymes, displaying potential for intraocular pressure lowering properties (Casini et al., 2002).

Anticancer and Antimicrobial Activities : Novel sulfonamide derivatives have been synthesized and tested for their anticancer and antimicrobial activities. For example, the synthesis of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents showed potential therapeutic benefits (Küçükgüzel et al., 2013).

DNA Binding and Anticancer Activity : Research on nanosized mono- and homobi-nuclear metal complexes of a sulfathiazole azo dye ligand revealed promising DNA-binding affinity and anticancer activity, suggesting the development of new anticancer agents (Khedr et al., 2019).

COX-2 Inhibition for Anti-inflammatory Applications : The development of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors showed that the introduction of a fluorine atom could enhance selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for potential treatment of inflammatory conditions (Hashimoto et al., 2002).

properties

IUPAC Name |

N-[4-(azepane-1-carbonyl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-17(19-11-3-1-2-4-12-19)14-7-9-15(10-8-14)18-24(21,22)16-6-5-13-23-16/h5-10,13,18H,1-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTZVAYLOLMODP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)

![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)

![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)

![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)

![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)

![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)

![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)

![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)

![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)